molecular formula C20H14N4 B1230561 Nemertelline CAS No. 59697-14-2

Nemertelline

Cat. No.: B1230561
CAS No.: 59697-14-2
M. Wt: 310.4 g/mol
InChI Key: SWWRILUGNLIYGG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Nemertelline plays a significant role in biochemical reactions, particularly in interactions with nicotinic acetylcholine receptors and crustacean chemoreceptors . It acts similarly to nicotine in crustaceans, affecting their nervous system . This compound interacts with enzymes and proteins involved in these pathways, including nicotinic acetylcholine receptors, which it stimulates and then desensitizes . This interaction is crucial for its neurotoxic effects.

Cellular Effects

This compound influences various cellular processes, particularly in crustaceans. It affects cell signaling pathways by interacting with nicotinic acetylcholine receptors, leading to altered neurotransmission . This interaction can impact gene expression and cellular metabolism, resulting in neurotoxic effects that are similar to those of nicotine . In crustaceans, this compound reduces predation and larval settlement by affecting their nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors . This binding leads to the stimulation and subsequent desensitization of these receptors, disrupting normal neurotransmission . This compound’s structure, which resembles that of nicotine, allows it to interact effectively with these receptors . Additionally, it may inhibit or activate other enzymes involved in neurotransmission, further contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its neurotoxic effects can diminish over time as it degrades . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained neurotoxic effects, although these effects may decrease as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce predation and larval settlement in crustaceans without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including severe neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired neurotoxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmission. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The biosynthesis of this compound and its analogs involves the hetero-dimerization of anabaseine with an activated precursor of isoanatabine . This pathway is crucial for the production of this compound and its neurotoxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, particularly in the nervous system . This compound’s distribution is essential for its neurotoxic effects, as it needs to reach and interact with nicotinic acetylcholine receptors .

Subcellular Localization

This compound’s subcellular localization is primarily within the nervous system, where it exerts its neurotoxic effects . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with nicotinic acetylcholine receptors to exert its effects .

Chemical Reactions Analysis

Types of Reactions: Nemertelline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted quaterpyridine compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-pyridin-3-yl-3-(2-pyridin-3-ylpyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-4-16(13-21-8-1)19-12-15(7-11-23-19)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWRILUGNLIYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208401
Record name 3,2':3',2'':4'',3'''-Quaterpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59697-14-2
Record name Nemertelline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59697-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemertelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,2':3',2'':4'',3'''-Quaterpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMERTELLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45M2T55WTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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